
Tioconazole Related Compound B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tioconazole Related Compound B involves several steps. The starting materials typically include 2,4-dichlorophenyl and 2,5-dichlorothiophen-3-yl. These compounds undergo a series of reactions, including alkylation and imidazole formation, to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. The process involves controlled reaction conditions, including temperature, pressure, and pH, to optimize the synthesis. The final product is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tioconazole Related Compound B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different chlorinated derivatives, while substitution reactions can yield various imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Tioconazole Related Compound B has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its potential therapeutic applications in antifungal treatments.
Industry: Utilized in the development and testing of pharmaceutical products.
Wirkmechanismus
The mechanism of action of Tioconazole Related Compound B involves its interaction with fungal cell membranes. The compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death . The molecular targets include enzymes involved in ergosterol biosynthesis .
Biologische Aktivität
Tioconazole Related Compound B, a derivative of the antifungal agent tioconazole, has garnered attention for its potential biological activities beyond its original use. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
Tioconazole is primarily known for its antifungal properties, particularly against dermatophytes and yeast infections. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This compound is characterized by its imidazole structure, which is essential for its biological activity.
1. Inhibition of Autophagy:
Tioconazole and its related compounds have been identified as inhibitors of autophagy, a cellular degradation process that can affect cancer cell survival. Studies have shown that this compound inhibits the activity of ATG4A and ATG4B, critical enzymes in the autophagic pathway. The inhibition leads to reduced autophagic flux in cancer cells, enhancing their sensitivity to chemotherapeutic agents such as doxorubicin .
2. Cytotoxic Effects:
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, in HeLa cells, it was found to induce cell cycle arrest and apoptosis through microtubule depolymerization at concentrations around 15 µM. This mechanism suggests potential applications in cancer therapy, particularly when combined with other agents .
3. Antiviral Activity:
Tioconazole has also demonstrated virucidal activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro studies reported significant reductions in viral infectivity at concentrations of 50 mg/ml or higher . This antiviral property may open avenues for further research into its use against sexually transmitted infections.
Case Studies and Research Findings
Case Study 1: Combination Therapy in Cancer Treatment
A study investigated the synergistic effects of combining Tioconazole with chloroquine and doxorubicin in MCF-7 breast cancer cells. The combination significantly inhibited cell viability and induced apoptosis while blocking autophagic pathways. This approach highlights the potential of this compound as part of a multi-targeted therapy strategy to enhance the efficacy of existing chemotherapeutics .
Case Study 2: Cytotoxic Mechanism Investigation
In another study focusing on HeLa cells, researchers explored the cytotoxic mechanisms of Tioconazole. The results indicated that the compound binds to tubulin near the colchicine site, leading to microtubule disruption and subsequent cell cycle arrest. These findings underscore the compound's potential as a topical anticancer agent due to its selective toxicity at non-systemic doses .
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Autophagy Inhibition | Inhibits ATG4A/B activity | |
Cytotoxicity | Induces apoptosis via microtubule depolymerization | |
Antiviral | Reduces HSV infectivity |
Table 2: Efficacy of Combination Therapies
Eigenschaften
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTJGYRAWHPZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-62-5 |
Source
|
Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.